Droxidopa

Supine hypertension Cardiovascular safety Neurogenic orthostatic hypotension

Droxidopa (L-threo-3,4-dihydroxyphenylserine; L-DOPS; CAS 23651-95-8) is a synthetic amino acid that functions as an orally active prodrug to the neurotransmitter norepinephrine (noradrenaline) and epinephrine (adrenaline). Chemically, it is defined as (−)-threo-3-(3,4-Dihydroxyphenyl)-L-serine with a molecular weight of 213.19 g/mol and a specific optical rotation of [α]D20 -42.0° (c = 1 in 1N aq HCl).

Molecular Formula C9H11NO5
Molecular Weight 213.19 g/mol
CAS No. 3916-18-5
Cat. No. B555579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDroxidopa
CAS3916-18-5
Synonymsdroxidopa; 23651-95-8; L-DOPS; (2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoicacid; DL-threo-DOPS; Northera; threo-Dopaserine; L-Threodops; 3916-18-5; DL-threo-Dihydroxyphenylserine; UNII-J7A92W69L7; DL-threo-3,4-Dihydroxyphenylserine; threo-b,3-dihydroxy-l-tyrosine; CHEBI:31524; threo-beta,3-Dihydroxy-DL-tyrosine; EINECS223-480-5; beta,3-Dihydroxy-DL-tyrosinethreo-; SM5688; BRN2852792; Serine,3-(3,4-dihydroxyphenyl)-,DL-threo-; Droxydopa; Droxidopa[Latin]; threo-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropionicacid; DL-threo-3-(3,4-Dihydroxyphenyl)serine; L-threo-dihydroxyphenylserine
Molecular FormulaC9H11NO5
Molecular Weight213.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O
InChIInChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1
InChIKeyQXWYKJLNLSIPIN-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Droxidopa (CAS 23651-95-8): A Stereospecific Norepinephrine Prodrug for Neurogenic Orthostatic Hypotension


Droxidopa (L-threo-3,4-dihydroxyphenylserine; L-DOPS; CAS 23651-95-8) is a synthetic amino acid that functions as an orally active prodrug to the neurotransmitter norepinephrine (noradrenaline) and epinephrine (adrenaline) [1]. Chemically, it is defined as (−)-threo-3-(3,4-Dihydroxyphenyl)-L-serine with a molecular weight of 213.19 g/mol and a specific optical rotation of [α]D20 -42.0° (c = 1 in 1N aq HCl) [2]. Unlike norepinephrine itself, droxidopa is a neutral amino acid capable of crossing the blood-brain barrier and is converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase (DDC) [3]. The compound is approved by the US FDA for the treatment of orthostatic dizziness, lightheadedness, or the "feeling that you are about to black out" in adult patients with symptomatic neurogenic orthostatic hypotension (nOH) .

Why Droxidopa Cannot Be Replaced by Midodrine, Fludrocortisone, or Levodopa Without Evidence


Droxidopa occupies a unique mechanistic niche that precludes simple substitution with other agents used in orthostatic hypotension or catecholamine deficiency. Unlike midodrine, a direct α1-adrenergic agonist that acts on peripheral vasculature without CNS penetration, droxidopa is a neutral amino acid prodrug that crosses the blood-brain barrier and undergoes enzymatic conversion to norepinephrine in both central and peripheral compartments [1]. Unlike levodopa, which is decarboxylated to dopamine, droxidopa is specifically metabolized to norepinephrine, addressing distinct neurotransmitter deficiencies [2]. Furthermore, droxidopa differs fundamentally from fludrocortisone, a mineralocorticoid that expands plasma volume, and from atomoxetine, a norepinephrine transporter inhibitor. Critically, only the L-threo stereoisomer of droxidopa is decarboxylated to biologically active L-norepinephrine, whereas the D-threo, L-erythro, and D-erythro forms are pharmacologically inactive, making stereochemical purity non-negotiable for therapeutic activity [3]. These mechanistic distinctions translate into quantifiable differences in clinical outcomes, safety profiles, and treatment persistence that are documented in the evidence below.

Quantitative Differentiation Evidence for Droxidopa: Head-to-Head and Cross-Study Comparisons


Supine Hypertension Risk: Droxidopa Demonstrates Superior Safety Profile vs Midodrine

In a Bayesian network meta-analysis of six randomized controlled trials, droxidopa demonstrated a significantly lower risk of supine hypertension compared with midodrine. Midodrine was associated with a statistically significant increased risk of supine hypertension relative to placebo (risk ratio 95% credibility interval: 1.2–20), whereas droxidopa showed no statistically significant increased risk (risk ratio 95% credibility interval: 0.72–2.7) [1]. The meta-analysis of four RCTs (pooled n=494) further confirmed that rates of supine hypertension were similar between droxidopa and control groups, with an odds ratio of 1.93 (95% CI: 0.87–4.25), indicating no significant increase in risk [2].

Supine hypertension Cardiovascular safety Neurogenic orthostatic hypotension

Treatment Persistence: Real-World Data Shows 76% Longer Median Persistence for Droxidopa vs Midodrine

A retrospective real-world analysis of pharmacy claims data (Symphony Health Solutions database) compared treatment persistence between droxidopa and midodrine. Median treatment persistence was significantly longer in the droxidopa cohort (303 days; 95% CI: 274–325) versus the midodrine cohort (172 days; 95% CI: 169–176), representing a 76% longer median persistence (p < 0.001) [1]. After adjustment for confounding factors, patients using droxidopa monotherapy were 16% more likely to remain persistent at any given time point than patients using midodrine (p < 0.001) [1].

Treatment persistence Real-world evidence Medication adherence

Cost-Effectiveness: Droxidopa Demonstrates Economic Value Through Fall Avoidance

A post-hoc economic analysis of Phase 3 clinical trial data using Markov modeling evaluated the cost-effectiveness of droxidopa versus standard of care from a US payer perspective. Droxidopa was cost-effective, with incremental cost-effectiveness ratios (ICERs) of $47,001 per quality-adjusted life-year (QALY) gained, $24,866 per avoided fall with moderate/major injury, and $1,559 per avoided fall with no/minor injury [1]. Estimated droxidopa costs were $30,112 over 12 months, with estimated cost savings resulting from fall avoidance of $14,574 [1]. Patients receiving droxidopa gained 0.33 QALYs per patient compared with standard of care [1].

Pharmacoeconomics Cost-effectiveness Fall prevention

Stereospecific Activity: Only L-threo Enantiomer of Droxidopa Is Pharmacologically Active

The stereospecificity of droxidopa is absolute: only the L-threo isomer (L-threo-3,4-dihydroxyphenylserine) undergoes decarboxylation by aromatic L-amino acid decarboxylase to yield biologically active L-norepinephrine [1]. The D-threo, L-erythro, and D-erythro stereoisomers are not substrates for this enzymatic conversion and therefore lack pressor activity [1]. This stereochemical requirement distinguishes droxidopa from racemic mixtures (dl-threo-3,4-dihydroxyphenylserine), which contain inactive stereoisomers that may contribute to impurity profiles without therapeutic benefit [2].

Stereochemistry Enantiomer specificity Prodrug activation

Blood-Brain Barrier Penetration: Droxidopa Crosses BBB, Unlike Norepinephrine and Midodrine

Droxidopa is a neutral amino acid capable of crossing the blood-brain barrier, whereas norepinephrine itself is a charged molecule that cannot penetrate the CNS [1]. Similarly, midodrine acts solely as a peripheral α1-adrenergic agonist without central activity [2]. Following BBB penetration, droxidopa is converted to norepinephrine within the CNS via decarboxylation by L-aromatic-amino-acid decarboxylase [3]. Plasma protein binding of droxidopa is concentration-dependent: 75% at 100 ng/mL and 26% at 10,000 ng/mL, indicating saturable binding and favorable free fraction for tissue distribution [4].

Blood-brain barrier CNS penetration Prodrug design

Validated HPLC Stability-Indicating Method with Quantified Detection Limit of 0.10 μg/mL

A stability-indicating related substances HPLC method was developed and validated for droxidopa, with full characterization of degradation impurities by LC-MS and NMR. The method quantified droxidopa at 0.10 μg/mL with a signal-to-noise ratio exceeding 10.0, and detected droxidopa at 0.05 μg/mL with S/N ratio exceeding 3.0 [1]. Droxidopa was stable for 12 hours after preparation for HPLC analysis [1]. Stress degradation studies revealed susceptibility to acid hydrolysis (0.1 N HCl), alkaline hydrolysis (0.15 N NaOH), and thermal degradation (105°C), while the compound was resistant to white light, oxidation, and UV light exposure for 72 hours [1]. A separate RP-HPLC method achieved recovery of 100.54%–101.65% with retention time of 2.2 minutes and linearity over 25–150 μg/mL [2].

Analytical method validation HPLC Related substances

Optimal Scientific and Industrial Application Scenarios for Droxidopa Based on Quantified Evidence


Clinical Trials Requiring Superior Cardiovascular Safety in nOH Treatment

Droxidopa is the preferred agent for clinical trials in neurogenic orthostatic hypotension where minimizing supine hypertension risk is a critical safety endpoint. The network meta-analysis demonstrates that midodrine carries a significantly elevated supine hypertension risk (risk ratio 1.2–20 vs placebo), whereas droxidopa shows no statistically significant increased risk (risk ratio 0.72–2.7) [1]. This differential safety profile reduces the monitoring burden and potential adverse event reporting in trial protocols, making droxidopa the appropriate selection for studies involving elderly populations, patients with pre-existing cardiovascular conditions, or trials with long-term follow-up requirements.

Long-Term Disease Management Programs Requiring Sustained Medication Adherence

For disease management programs, specialty pharmacy initiatives, or payer-led medication adherence programs focused on nOH, droxidopa's demonstrated 76% longer median treatment persistence (303 days vs 172 days) relative to midodrine provides a quantifiable advantage in real-world effectiveness [1]. The 16% greater likelihood of remaining on treatment at any time point reduces the frequency of therapy changes, minimizes gaps in care, and potentially lowers overall healthcare resource utilization. This evidence supports droxidopa as the preferred formulary agent for chronic nOH management.

Pharmacoeconomic Evaluations and Formulary Decision-Making

Droxidopa's cost-effectiveness profile, with an ICER of $47,001 per QALY gained and $24,866 per avoided fall with moderate/major injury, positions it favorably for formulary inclusion decisions and value-based contracting [1]. The quantified fall-avoidance benefit (0.33 QALY gain per patient, $14,574 cost savings over 12 months) provides concrete economic justification for procurement over alternatives lacking similar pharmacoeconomic validation. This evidence is particularly relevant for health systems, integrated delivery networks, and payers conducting comparative effectiveness research.

CNS-Focused Research Requiring Blood-Brain Barrier Penetration

For preclinical and clinical research investigating central nervous system norepinephrine deficiencies (e.g., Parkinson's disease non-motor symptoms, multiple system atrophy, pure autonomic failure), droxidopa's ability to cross the blood-brain barrier distinguishes it from purely peripheral agents like midodrine and fludrocortisone [1]. Droxidopa's conversion to norepinephrine within the CNS via DDC enables investigation of central autonomic and neuropsychiatric effects that are inaccessible to agents lacking BBB permeability. This makes droxidopa the appropriate compound for studies of central catecholamine pathology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Droxidopa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.